![molecular formula C24H17N3OS B304565 [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the inhibition of specific enzymes and pathways involved in cell growth and proliferation. This compound has been shown to target multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and can effectively reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone in lab experiments is its high potency and specificity. This compound can effectively target specific signaling pathways and enzymes, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in certain research settings.
Orientations Futures
There are several potential future directions for research involving [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone. One area of interest is in the development of novel cancer therapies that utilize this compound as a key component. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify other potential applications in various fields, such as immunology and neurology.
In conclusion, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a promising compound with a wide range of potential applications in scientific research. Its high potency and specificity make it a valuable tool for studying various biological processes, and its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of novel therapies. Further research is needed to fully explore the potential of this compound and to identify other potential applications in various fields.
Méthodes De Synthèse
The synthesis of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the reaction of 4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-amine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically occurs at elevated temperatures and requires careful monitoring to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can effectively inhibit the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone |
|---|---|
Formule moléculaire |
C24H17N3OS |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(4-methyl-2-phenyl-5-pyrrol-1-ylthieno[2,3-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C24H17N3OS/c1-16-19-20(27-14-8-9-15-27)22(21(28)17-10-4-2-5-11-17)29-24(19)26-23(25-16)18-12-6-3-7-13-18/h2-15H,1H3 |
Clé InChI |
TUQRDTLIORBHQK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
SMILES canonique |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)
![3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid](/img/structure/B304483.png)
![Tricyclo[3.3.0.0~3,7~]octane-1,5-dicarbonitrile](/img/structure/B304484.png)

![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)
![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)

